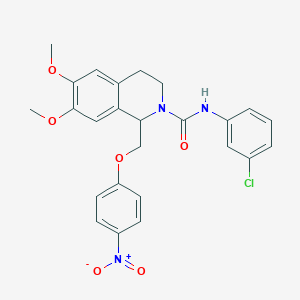
N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O6 and its molecular weight is 497.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit anthelmintic activity , suggesting that this compound may also target parasitic worms.
Mode of Action
It is known that nitro compounds, which this compound is a part of, can undergo cytochrome p-450 dependent reduction to form reactive species like ar–nhoh and ar–nh2 . These reactive species can interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
The formation of reactive species that can interact with dna suggests that this compound may interfere with dna replication and transcription processes, thereby inhibiting the growth and proliferation of pathogens .
Result of Action
Based on the potential mode of action, it can be inferred that this compound may cause dna damage in pathogens, leading to their death or growth inhibition .
Activité Biologique
N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H24ClN3O6
- Molecular Weight : 497.93 g/mol
- IUPAC Name : N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Calcium Channel Modulation : The compound has been shown to influence calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This interaction can lead to altered contractility in smooth muscle tissues by affecting intracellular calcium levels .
- Receptor Activity Modulation : Immunohistochemical studies have demonstrated a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells, suggesting that the compound may inhibit receptor-mediated signaling pathways .
Biological Activity and Therapeutic Potential
The compound exhibits a range of biological activities that suggest potential therapeutic applications:
Antimicrobial Activity
Recent studies have indicated that derivatives of isoquinoline compounds can inhibit bacterial enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is responsible for antibiotic resistance in various pathogens . This suggests a possible role in developing new antimicrobial agents.
Smooth Muscle Relaxation
In experiments involving isolated smooth muscle tissues, the compound demonstrated the ability to reduce contractile strength through its action on calcium channels and mAChRs. Specifically, it was observed to increase cytosolic Ca²⁺ levels, leading to modulation of muscle contractility .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O6/c1-33-23-12-16-10-11-28(25(30)27-18-5-3-4-17(26)13-18)22(21(16)14-24(23)34-2)15-35-20-8-6-19(7-9-20)29(31)32/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBKSNORYBQBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC(=CC=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














